2-Bromo-4-méthyl-3-nitropyridine

Vue d'ensemble

Description

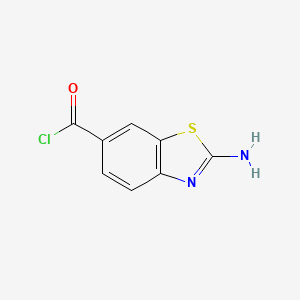

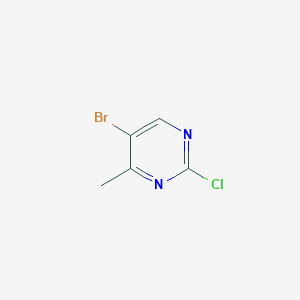

2-Bromo-4-methyl-3-nitropyridine is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a bromo group at the second position, a methyl group at the fourth position, and a nitro group at the third position on the pyridine ring. This structure makes it a versatile intermediate for further chemical modifications and reactions .

Synthesis Analysis

The synthesis of bromopyridine derivatives, including those similar to 2-bromo-4-methyl-3-nitropyridine, has been explored in the context of creating biaryl compounds through cross-coupling reactions. For instance, 3-nitro-4-bromopyridine derivatives have been successfully coupled with aryltrialkoxysilanes using a fluoride-promoted, Pd-catalyzed cross-coupling method. This approach is significant for the synthesis of complex molecules like antitumor antibiotics streptonigrin and lavendamycin .

Molecular Structure Analysis

The molecular structure of related bromo-nitropyridine compounds has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined, revealing the orientation of the bromine and nitro groups in relation to the pyridine ring. The hydrogen bonding and van der Waals interactions play a crucial role in the molecular arrangement within the crystal lattice .

Chemical Reactions Analysis

Bromopyridine derivatives are known to undergo various chemical reactions, including nucleophilic substitution and cross-coupling. For instance, 2-bromomethyl-3-nitropyridine reacts with aromatic amines to form arylaminomethyl derivatives and, under certain conditions, can lead to the formation of pyrazolo[4,3-b]pyridines. Such reactions demonstrate the reactivity of the bromo and nitro groups in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives have been characterized through experimental and theoretical methods. Quantum chemical calculations, such as DFT, have been used to determine the vibrational frequencies, molecular geometry, and electronic properties of these compounds. Studies have also investigated their spectroscopic properties, including IR and Raman spectra, which correlate with their molecular structure . Additionally, the NLO behavior and thermodynamic properties have been assessed, providing insights into their potential applications in materials science .

Applications De Recherche Scientifique

Synthèse de ligands azotés organiques

“2-Bromo-4-méthyl-3-nitropyridine” peut être utilisé pour la synthèse d'une série de ligands azotés organiques contenant des unités pyridine . Ces ligands sont souvent utilisés en chimie de coordination et en catalyse.

Catalyse par les métaux de transition

Ce composé a de bonnes applications dans la recherche fondamentale de la méthodologie de la catalyse par les métaux de transition . La catalyse par les métaux de transition est un type de catalyse qui implique l'utilisation de composés de métaux de transition comme catalyseurs.

Synthèse de 3-nitropyridine-2-carbonitrile

“this compound” peut être utilisé dans la synthèse de 3-nitropyridine-2-carbonitrile . Ce composé est souvent utilisé comme intermédiaire en synthèse organique.

Synthèse de pyrrolo[3,2-b]pyridine

Ce composé peut également être utilisé dans la synthèse de pyrrolo[3,2-b]pyridine . Les pyrrolopyridines sont une classe de composés qui ont été étudiés pour leurs applications pharmaceutiques potentielles.

Synthèse de phénothiazines 3-(hétéro)arylées

“this compound” peut être utilisé dans la synthèse de phénothiazines 3-(hétéro)arylées . Ces composés sont souvent utilisés dans le développement de nouveaux médicaments.

Synthèse de 7-anilino-6-azaindole-1-benzènesulfonamides

Ce composé peut être utilisé dans la synthèse de 7-anilino-6-azaindole-1-benzènesulfonamides . Ces composés sont souvent utilisés en chimie médicinale pour leurs activités biologiques potentielles.

Mécanisme D'action

The mechanism of action for the synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Safety and Hazards

Orientations Futures

Nitropyridines are important intermediates for the preparation of substituted pyridine intermediates useful in the synthesis of adenosine compounds and analogs thereof which are useful in treating hypertension and myocardial ischemia . They are also useful in the preparation of compounds that have been found to possess a high degree of anti-inflammatory, analgesic, and antipyretic activity . These compounds are therefore valuable in the treatment of arthritic and dermatological disorders or like conditions responsive to anti-inflammatory drugs .

Propriétés

IUPAC Name |

2-bromo-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYKMSPHPLXBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601337 | |

| Record name | 2-Bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23056-45-3 | |

| Record name | 2-Bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-3-nitro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.